molecular formula C24H24N2O3 B11501937 2-[(phenylcarbonyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate

2-[(phenylcarbonyl)amino]ethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate

Cat. No.: B11501937
M. Wt: 388.5 g/mol
InChI Key: YKTWGTTVHJROOR-UHFFFAOYSA-N
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Description

2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a cycloheptane ring and a phenylformamidoethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or solvent-free reaction conditions to enhance yield and reduce reaction time . These methods are preferred for their efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PHENYLFORMAMIDO)ETHYL 6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLATE is unique due to its specific structural features, such as the phenylformamidoethyl group and the fused cycloheptane ring

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-benzamidoethyl 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate

InChI

InChI=1S/C24H24N2O3/c27-23(17-9-3-1-4-10-17)25-15-16-29-24(28)22-18-11-5-2-6-13-20(18)26-21-14-8-7-12-19(21)22/h1,3-4,7-10,12,14H,2,5-6,11,13,15-16H2,(H,25,27)

InChI Key

YKTWGTTVHJROOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)OCCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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